molecular weight and formula of 4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride
molecular weight and formula of 4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride
This guide is structured as a high-level technical whitepaper designed for drug discovery chemists and process development scientists.[1] It moves beyond basic data to provide synthesis logic, stability profiling, and application context.
Document Type: Technical Monograph & Synthesis Guide Subject: C₈H₈ClNO₅S (MW: 265.67 g/mol ) Role: Intermediate for Sulfonamide Scaffolds & Proteomic Probes[1]
Executive Summary & Molecular Identity
4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride is a highly functionalized arene derivative utilized primarily as an electrophilic building block in medicinal chemistry.[1] Its structure features a "push-pull" electronic system: the electron-donating methoxy and methyl groups are counterbalanced by the electron-withdrawing nitro and sulfonyl chloride moieties.[1] This unique substitution pattern makes it a valuable intermediate for synthesizing selective sulfonamide inhibitors and photo-labile protecting groups.[1]
Core Identity Matrix
| Parameter | Specification |
| IUPAC Name | 4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride |
| Molecular Formula | C₈H₈ClNO₅S |
| Molecular Weight | 265.67 g/mol |
| Monoisotopic Mass | 264.981 g/mol |
| Physical State | Crystalline Solid (Pale yellow to off-white) |
| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in Water |
| Reactive Moiety | Sulfonyl Chloride (-SO₂Cl) |
Structural Analysis & Reactivity Logic
To effectively utilize this compound, one must understand the electronic environment of the benzene ring.[1] The steric and electronic interplay defines its stability and regioselectivity during nucleophilic attack.[1]
Electronic Environment
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C1 (Sulfonyl Chloride): Highly electrophilic.[1][2] Susceptible to attack by amines (to form sulfonamides) or alcohols (to form sulfonates).[1][3][2]
-
C2 (Methyl) & C3 (Nitro): The ortho-methyl and meta-nitro positioning creates a sterically crowded environment around the sulfonyl group.[1] This steric bulk often slows down hydrolysis relative to less substituted benzenesulfonyl chlorides, providing a "handling window" in open air.
-
C4 (Methoxy): A strong electron-donating group (EDG) para to the sulfonyl chloride.[1] This donation stabilizes the transition state of the sulfonyl chloride, making it slightly less reactive than a pure nitrobenzenesulfonyl chloride but more stable for storage.[1]
DOT Visualization: Structural Logic
Figure 1: Electronic and steric influence of substituents on the reactive sulfonyl chloride center.[1]
Synthetic Pathway (Expert Protocol)
Note: As this specific isomer is a specialized intermediate, the following protocol is derived from standard chlorosulfonation methodologies for electron-rich aromatics, optimized for regioselectivity.
Retrosynthetic Logic
Direct chlorosulfonation of the parent arene is the most efficient route.[1]
-
Target: 4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride.[1]
-
Precursor: 2-Nitro-3-methylanisole (also known as 1-methoxy-3-methyl-2-nitrobenzene).[1]
-
Regiochemistry:
-
The Methoxy group (C1 of precursor) directs para (to C4).[1][3]
-
The Methyl group (C3 of precursor) directs ortho (to C4) and para (to C6).[1]
-
The Nitro group (C2 of precursor) directs meta (to C4 and C6).
-
Convergence: All three substituents cooperatively direct the incoming electrophile (-SO₂Cl) to position 4 relative to the methoxy group, which corresponds to position 1 of the final sulfonyl chloride product.[1]
-
Detailed Protocol
Reagents: 2-Nitro-3-methylanisole (1.0 eq), Chlorosulfonic acid (5.0 eq), Thionyl chloride (1.5 eq, optional for driving conversion).[1]
-
Setup: Equip a 3-neck round-bottom flask with a drying tube (CaCl₂), an addition funnel, and a thermometer. Purge with N₂.[1]
-
Charging: Add Chlorosulfonic acid (ClSO₃H) to the flask and cool to 0°C using an ice/salt bath.
-
Addition: Add 2-Nitro-3-methylanisole portion-wise (solid) or dropwise (if dissolved in minimal CHCl₃) over 30 minutes. Critical: Maintain internal temperature <5°C to prevent polymerization or desulfonation.[1]
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 3 hours. Monitor by TLC (convert aliquot to methyl ester with MeOH for visualization).
-
Quench (The Hazardous Step): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Caution: Violent exotherm and HCl gas evolution.[1]
-
Isolation: The product will precipitate as a solid.[1] Filter the precipitate.[1]
-
Purification: Dissolve the crude solid in DCM, wash with cold water (2x) and brine (1x). Dry over MgSO₄.[1][4] Recrystallize from Hexane/EtOAc if necessary.
DOT Visualization: Synthesis Workflow
Figure 2: Step-by-step synthesis workflow utilizing cooperative directing effects.
Analytical Characterization (Self-Validating)
To ensure the integrity of the synthesized compound, use the following expected spectral data points.
1H NMR (CDCl₃, 400 MHz) Prediction
-
Aromatic Protons: Two doublets (or an AB system) representing the two protons on the ring (positions 5 and 6).[1]
-
Methoxy (-OCH₃): Singlet, δ ~4.0 - 4.1 ppm (Deshielded by ring).[1]
-
Methyl (-CH₃): Singlet, δ ~2.4 - 2.6 ppm (Attached to aromatic ring).[1]
IR Spectroscopy[7]
-
Sulfonyl Chloride: Strong bands at ~1370 cm⁻¹ (asymmetric SO₂) and ~1170 cm⁻¹ (symmetric SO₂).[1]
-
Nitro Group: Strong bands at ~1530 cm⁻¹ and ~1350 cm⁻¹.[1]
Handling, Stability & Safety
Critical Warning: Sulfonyl chlorides are lachrymators and corrosive.[5][3]
-
Moisture Sensitivity: The compound hydrolyzes to the corresponding sulfonic acid (C₈H₉NO₆S) upon contact with water or humid air.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.
-
-
Reactivity Check: Before using in a precious coupling reaction, perform a "mini-quench": take 5mg of the chloride, add 0.5mL MeOH. Check TLC. If it converts cleanly to the methyl ester, the reagent is active.[1] If it streaks or stays at baseline (sulfonic acid), repurify.
-
Solvent Compatibility: Avoid nucleophilic solvents (MeOH, EtOH, Water) during storage. Use anhydrous DCM, THF, or DMF for reactions.
References
-
Sigma-Aldrich. Benzenesulfonyl chloride derivatives and properties.[1] Sigma-Aldrich Catalog.[1] Link
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for substituted benzenesulfonyl chlorides. PubChem.[1][2][6] Link
-
Organic Syntheses. Preparation of Sulfonyl Chlorides via Chlorosulfonation.[1] Org.[1][5][3][4][7][8] Synth. Coll. Vol. 1, p. 85. Link
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[1] (Standard text for electrophilic aromatic substitution mechanisms).
Sources
- 1. prepchem.com [prepchem.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. Buy 4-methoxy-3-nitrobenzenesulfonyl chloride | 22117-79-9 [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CAS 22117-79-9: 4-Methoxy-3-nitrobenzenesulfonyl chloride [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. echemcom.com [echemcom.com]
- 8. researchgate.net [researchgate.net]
